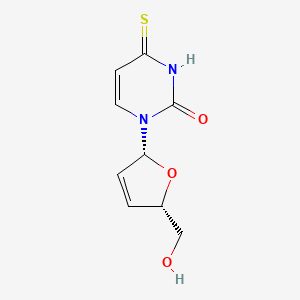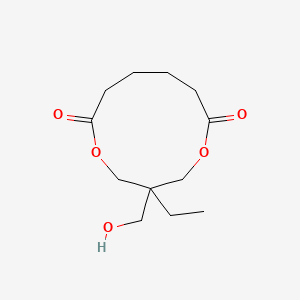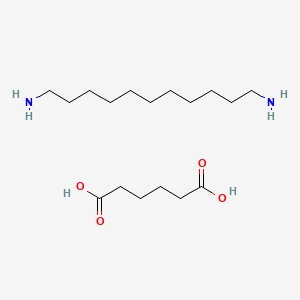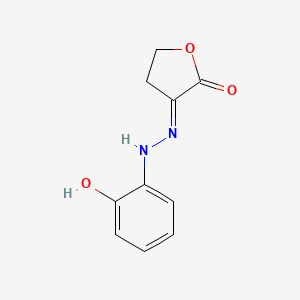
trans-1,2-Dihydrobenz(c)acridine-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-1,2-Dihydrobenz©acridine-1,2-diol: is a derivative of benz©acridine, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups attached to the first and second carbon atoms of the dihydrobenzene ring, which is fused to an acridine moiety. The structure of trans-1,2-Dihydrobenz©acridine-1,2-diol makes it an interesting subject for research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Dihydrobenz©acridine-1,2-diol typically involves the catalytic hydrogenation of benz©acridine derivatives. One common method is the reduction of benz©acridine using hydrogen gas in the presence of a palladium catalyst. This reaction is carried out under controlled conditions to ensure the selective formation of the trans-diol isomer.
Industrial Production Methods: Industrial production of trans-1,2-Dihydrobenz©acridine-1,2-diol may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-1,2-Dihydrobenz©acridine-1,2-diol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be further reduced to form tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the acridine ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like chlorine (Cl2) under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Halogenated acridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor for the synthesis of various polycyclic aromatic compounds.
- Studied for its reactivity and stability under different chemical conditions.
Biology:
- Investigated for its potential mutagenic and carcinogenic properties.
- Used in studies related to DNA intercalation and its effects on genetic material.
Medicine:
- Explored for its potential use in cancer research due to its structural similarity to known carcinogens.
- Studied for its interactions with biological macromolecules.
Industry:
- Utilized in the production of dyes and pigments.
- Investigated for its potential use in organic electronics and materials science.
Wirkmechanismus
The mechanism of action of trans-1,2-Dihydrobenz©acridine-1,2-diol involves its interaction with biological macromolecules, particularly DNA. The compound can intercalate into the DNA double helix, disrupting the normal structure and function of the genetic material. This intercalation can lead to mutations and potentially carcinogenic effects. The molecular targets include DNA bases, and the pathways involved are related to DNA replication and repair mechanisms.
Vergleich Mit ähnlichen Verbindungen
trans-3,4-Dihydroxy-3,4-dihydrobenz©acridine: Another dihydrodiol derivative with significant tumor-initiating activity.
cis-1,2-Dihydrobenz©acridine-1,2-diol: The cis isomer of the compound with different chemical and biological properties.
Benz©acridine: The parent compound without the dihydrodiol groups.
Uniqueness: trans-1,2-Dihydrobenz©acridine-1,2-diol is unique due to its specific structural configuration, which influences its reactivity and biological activity. The trans configuration of the hydroxyl groups provides distinct chemical properties compared to its cis isomer and other derivatives. This uniqueness makes it a valuable compound for research in various scientific fields.
Eigenschaften
CAS-Nummer |
85617-39-6 |
|---|---|
Molekularformel |
C17H13NO2 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
(1S,2S)-1,2-dihydrobenzo[c]acridine-1,2-diol |
InChI |
InChI=1S/C17H13NO2/c19-14-8-7-10-5-6-12-9-11-3-1-2-4-13(11)18-16(12)15(10)17(14)20/h1-9,14,17,19-20H/t14-,17+/m0/s1 |
InChI-Schlüssel |
RVKGJJYCPFLRJL-WMLDXEAASA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C(C3=N2)[C@@H]([C@H](C=C4)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C(C3=N2)C(C(C=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Pentyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B12662115.png)







![4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-](/img/structure/B12662161.png)
![4-[(4-Hydroxyphenyl)amino]-1-naphthol](/img/structure/B12662166.png)




